1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17889295
InChI: InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2
SMILES:
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol

1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine

CAS No.:

Cat. No.: VC17889295

Molecular Formula: C9H16N2

Molecular Weight: 152.24 g/mol

* For research use only. Not for human or veterinary use.

1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine -

Specification

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
IUPAC Name spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine
Standard InChI InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2
Standard InChI Key XBQJVESDBKSTPY-UHFFFAOYSA-N
Canonical SMILES C1CN2CCC1C(C23CC3)N

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine (CAS: 1954361-19-3) is defined by a spiro junction connecting a cyclopropane ring to the nitrogen atom of a quinuclidine system (Figure 1). The quinuclidine moiety (1-azabicyclo[2.2.2]octane) is a rigid bicyclic amine known for its high basicity and nucleophilicity due to minimal steric hindrance around the nitrogen atom . The spiro arrangement imposes geometric constraints that may influence reactivity and stereoelectronic properties.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC₉H₁₆N₂
Molecular Weight152.24 g/mol
IUPAC Name1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
CAS Number1954361-19-3
PubChem CID126578188

Stereochemical Considerations

The quinuclidine system’s C₃ symmetry and the cyclopropane’s ring strain create a chiral environment. While specific stereochemical data for this compound remain unreported, analogous spiroquinuclidines often exhibit axial chirality, necessitating advanced techniques like X-ray crystallography or chiral HPLC for resolution .

Synthetic Methodologies

Retrosynthetic Analysis

The spirocyclic structure suggests two potential synthetic strategies:

  • Quinuclidine-First Approach: Construct the quinuclidine core followed by cyclopropanation.

  • Spirocyclization: Simultaneous formation of both rings via intramolecular cyclization.

Quinuclidine Precursor Functionalization

Building on the Meisenheimer synthesis of quinuclidine , a plausible route involves:

  • Quinuclidine-3-amine Synthesis: Introducing an amine group at the 3-position via lithiation-electrophilic trapping, as demonstrated in quinuclidine N-oxide chemistry .

  • Cyclopropanation: Employing a [2+1] cycloaddition using dichlorocarbene or Simmons-Smith conditions to form the spirocyclopropane .

Spirocyclization via Ring-Opening

Inspired by spirocyclopropane ring-opening reactions , a primary amine could nucleophilically attack a strained cyclopropane carbonyl, followed by intramolecular cyclization to form the quinuclidine ring.

Physicochemical Properties

Basic Characterization

  • Solubility: High water solubility is anticipated due to the quinuclidine’s polarity and amine functionality .

  • Basicity: The pKa of the amine is expected to approximate quinuclidine’s (pKa ≈ 11.0) , though cyclopropane’s electron-withdrawing effect may slightly reduce basicity.

Spectroscopic Data (Hypothetical)

  • IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C-N vibrations (~1250 cm⁻¹), and cyclopropane C-H bends (~1000 cm⁻¹).

  • ¹H NMR: Cyclopropane protons (δ 0.5–1.5 ppm), quinuclidine protons (δ 2.0–3.5 ppm), and amine protons (δ 1.5–2.0 ppm).

  • MS: Molecular ion peak at m/z 152.24 (C₉H₁₆N₂⁺).

Challenges and Future Directions

Synthetic Hurdles

  • Cyclopropane Stability: Ring strain may lead to undesired ring-opening under acidic or oxidative conditions .

  • Stereocontrol: Achieving enantiopure synthesis requires chiral auxiliaries or asymmetric catalysis .

Research Priorities

  • Crystallographic Studies: Confirm absolute configuration and assess intermolecular interactions.

  • Derivatization Screen: Explore alkylation, acylation, or cross-coupling reactions to expand functionality.

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